REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4](=[O:15])[NH:5][O:6][CH2:7][C:8]([O:10]C(C)(C)C)=[O:9])[CH3:2].Cl.O1CCOCC1>>[CH2:1]([NH:3][C:4](=[O:15])[NH:5][O:6][CH2:7][C:8]([OH:10])=[O:9])[CH3:2] |f:1.2|
|
Name
|
tert-butyl 2-(3-ethylureidooxy)acetate
|
Quantity
|
33 mg
|
Type
|
reactant
|
Smiles
|
C(C)NC(NOCC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(NOCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |